4-Pentyl-4'-iodobiphenyl
Overview
Description
4-Pentyl-4’-iodobiphenyl is an organic compound with the molecular formula C17H19I. It is a biphenyl derivative where one of the phenyl rings is substituted with an iodine atom at the para position and the other phenyl ring is substituted with a pentyl group at the para position. This compound is known for its applications in liquid crystal technology and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Pentyl-4’-iodobiphenyl can be synthesized through a series of organic reactions. One common method involves the iodination of 4-pentylbiphenyl. The reaction typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to introduce the iodine atom at the para position of the biphenyl ring .
Industrial Production Methods
In industrial settings, the production of 4-Pentyl-4’-iodobiphenyl may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process .
Chemical Reactions Analysis
Types of Reactions
4-Pentyl-4’-iodobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form more complex biphenyl derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form biphenyl derivatives with different oxidation states
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide
Major Products Formed
Substitution: Formation of 4-pentylbiphenyl derivatives with various functional groups.
Coupling: Formation of extended biphenyl systems with additional aromatic rings.
Oxidation: Formation of biphenyl derivatives with ketone or carboxylic acid functionalities
Scientific Research Applications
4-Pentyl-4’-iodobiphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and liquid crystals.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of liquid crystal displays and other electronic materials
Mechanism of Action
The mechanism of action of 4-Pentyl-4’-iodobiphenyl involves its ability to participate in various chemical reactions due to the presence of the iodine atom, which is a good leaving group. This allows the compound to undergo substitution and coupling reactions efficiently. The pentyl group provides hydrophobic characteristics, making it suitable for applications in liquid crystal technology .
Comparison with Similar Compounds
Similar Compounds
- 4-Iodo-4’-nitrobiphenyl
- 4-Iodo-4’-propylbiphenyl
- 4-Bromo-4’-iodobiphenyl
- 4,4’-Diiodobiphenyl
- 4’-Iodo-4-aminobiphenyl
- 4-Iodo-1,1’-biphenyl
- 4-Ethyl-4’-iodobiphenyl
- 4-Butyl-4’-iodobiphenyl
Uniqueness
4-Pentyl-4’-iodobiphenyl is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. The presence of the pentyl group enhances its hydrophobicity, making it particularly useful in liquid crystal applications. Additionally, the iodine atom allows for versatile chemical modifications, enabling the synthesis of a wide range of derivatives .
Properties
IUPAC Name |
1-iodo-4-(4-pentylphenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19I/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(18)13-11-16/h6-13H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDQJNFQJQGYPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20499533 | |
Record name | 4-Iodo-4'-pentyl-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20499533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69971-79-5 | |
Record name | 4-Iodo-4'-pentyl-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20499533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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